2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound contains a benzamide group substituted with two fluorine atoms at the 2 and 6 positions and an oxoindoline moiety at the 5 position.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 2,6-difluoro-n-(2-oxoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect both extrinsic and intrinsic pathways of the apoptotic machine . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as the induction of apoptosis.
Result of Action
It’s known that certain indole derivatives can induce late cellular apoptosis . Therefore, it’s possible that this compound may have a similar effect.
Biochemical Analysis
Biochemical Properties
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological functions . This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical processes within the cell.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to exhibit cytotoxic effects on cancer cell lines, such as colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . This suggests that this compound may have potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation . For instance, it may inhibit enzymes involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, suggesting that this compound may have long-lasting effects in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolism . Understanding the metabolic pathways affected by this compound is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . Additionally, the distribution of this compound within different tissues can influence its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action.
Preparation Methods
The synthesis of 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-oxoindoline-5-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:
2-oxoindoline-based acetohydrazides: These compounds have shown notable cytotoxicity toward various cancer cell lines and are being studied for their potential as anticancer agents.
Indole-3-acetic acid: A plant hormone that regulates growth and development in plants.
Indole-2-carboxylic acid: Known for its antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, particularly in the field of cancer research.
Properties
IUPAC Name |
2,6-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRDPBGABXUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.